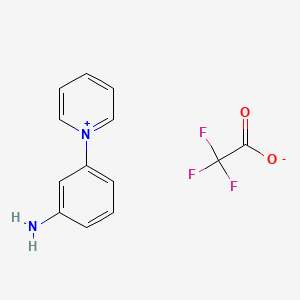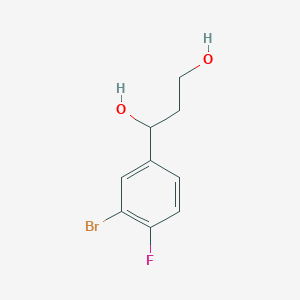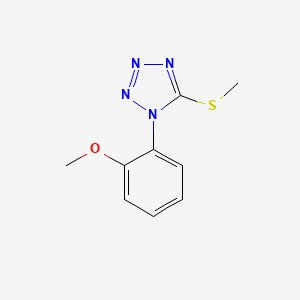
1-(2-Methoxyphenyl)-5-(methylthio)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-5-(methylthio)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 2-methoxyphenyl isocyanate with sodium azide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form corresponding amines.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of microbial growth or modulation of specific biochemical pathways in cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different core structure.
Tris(2-methoxyphenyl)amine: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
1-(2-Methoxyphenyl)-5-(methylthio)-1H-tetrazole is unique due to its combination of a methoxyphenyl group and a tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H10N4OS/c1-14-8-6-4-3-5-7(8)13-9(15-2)10-11-12-13/h3-6H,1-2H3 |
InChI Key |
ZMQXAQGSFMSQPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


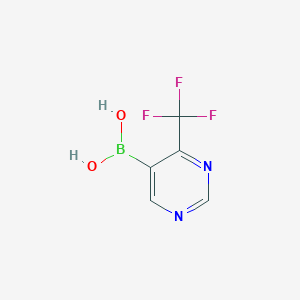
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
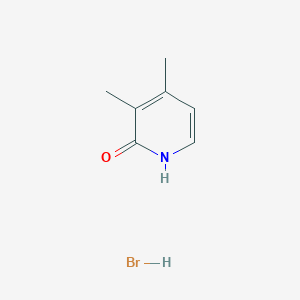
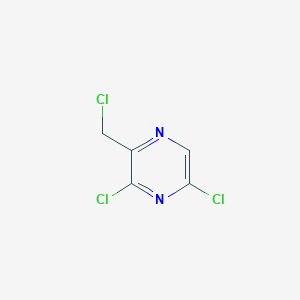
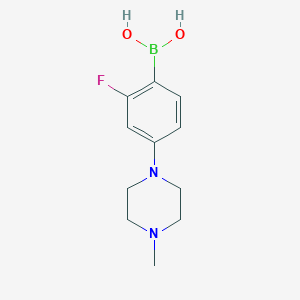
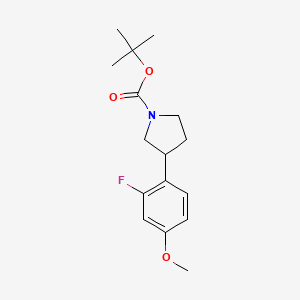
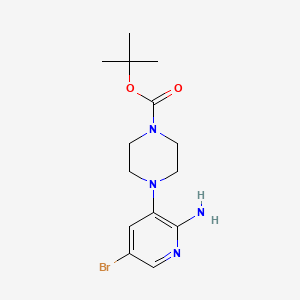
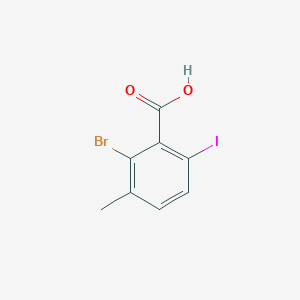
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)

![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)
